molecular formula C10H15N B14380788 3-(Prop-1-en-2-yl)hept-5-enenitrile CAS No. 88364-67-4

3-(Prop-1-en-2-yl)hept-5-enenitrile

Cat. No.: B14380788
CAS No.: 88364-67-4
M. Wt: 149.23 g/mol
InChI Key: CCLLGVULJMUKEL-UHFFFAOYSA-N
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Description

3-(Prop-1-en-2-yl)hept-5-enenitrile is an organic compound characterized by its unique structure, which includes a nitrile group and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-1-en-2-yl)hept-5-enenitrile typically involves the reaction of appropriate alkenes with nitrile-containing reagents under controlled conditions. One common method is the hydrocyanation of alkenes, where a nitrile group is introduced into the molecule. This reaction often requires the presence of a catalyst, such as a transition metal complex, to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrocyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-1-en-2-yl)hept-5-enenitrile can undergo various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: The nitrile group can be reduced to form primary amines using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Epoxides, ketones, or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

3-(Prop-1-en-2-yl)hept-5-enenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Prop-1-en-2-yl)hept-5-enenitrile involves its reactivity with various chemical reagents. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The double bond can undergo electrophilic addition, making the compound versatile in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    3-(Prop-1-en-2-yl)azetidin-2-one: Shares the prop-1-en-2-yl group but differs in the presence of an azetidinone ring.

    3-(Buta-1,3-dien-1-yl)azetidin-2-one: Contains a buta-1,3-dien-1-yl group instead of the hept-5-enenitrile structure.

Uniqueness

3-(Prop-1-en-2-yl)hept-5-enenitrile is unique due to its combination of a nitrile group and a double bond, which provides distinct reactivity patterns compared to similar compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

CAS No.

88364-67-4

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

3-prop-1-en-2-ylhept-5-enenitrile

InChI

InChI=1S/C10H15N/c1-4-5-6-10(7-8-11)9(2)3/h4-5,10H,2,6-7H2,1,3H3

InChI Key

CCLLGVULJMUKEL-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(CC#N)C(=C)C

Origin of Product

United States

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